The compound 2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule notable for its intricate structure and potential applications in medicinal chemistry. This compound belongs to a class of heterocyclic compounds that contain sulfur and nitrogen atoms within a polycyclic framework.
The synthesis of 2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide involves several steps that typically include:
Technical details regarding specific reagents and conditions are often proprietary or vary between laboratories.
The molecular structure of 2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide can be represented using various notational systems:
Cc1ccc(cc1)n5c(SCC(=O)NN=CC=Cc2ccccc2[N+]([O-])=O)nc4sc3CCCCc3c4c5=O, which encodes the structure in a linear text format suitable for computational analysis .The compound exhibits a complex arrangement of rings and substituents that contribute to its chemical properties.
The reactivity of 2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide can be characterized by:
These reactions are crucial for modifying the compound to enhance its biological activity or improve its solubility.
The mechanism of action for 2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is not fully elucidated but may involve:
Quantitative data on binding affinities or kinetic parameters would provide further insights into its mechanism.
Key physical properties include:
Chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) can provide detailed information about functional groups and structural integrity.
The potential applications of 2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-y}-N-(2,4,6-trimethylphenyl)acetamide include:
Further research is required to explore these applications fully and validate their efficacy through experimental studies.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: